1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine involves various chemical reactions, including the interaction of cyclohexyl and benzyl components with imidazole or pyrazole derivatives. For example, the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines and 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases the complexity and diversity of the synthetic routes that can be employed (Aghamali̇yev et al., 2018) (Raju et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine is characterized by the presence of cyclohexyl and benzyl groups attached to heterocyclic cores such as imidazoline or pyrazole. Structural characterization often involves X-ray crystallography, NMR, and FTIR-ATR spectroscopy, providing detailed insights into the compound's geometry, bond lengths, and angles (Becerra et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, hydrogenations, and reactions with amines and aldehydes. Their reactivity is often explored in the context of synthesizing novel derivatives with potential pharmacological activities. The mechanisms underlying these reactions can involve the formation of intermediates, ring closures, and the introduction of functional groups (Ghorbani‐Vaghei & Amiri, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. Such properties are typically assessed using techniques like DSC, TGA, and solubility tests in various solvents. These assessments are essential for determining the compound's suitability for further applications and studies (Ma et al., 2015).
properties
IUPAC Name |
1-cyclohexyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h5-7,10-13,15,18,22H,2-4,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSMDOXKQNDQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine |
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